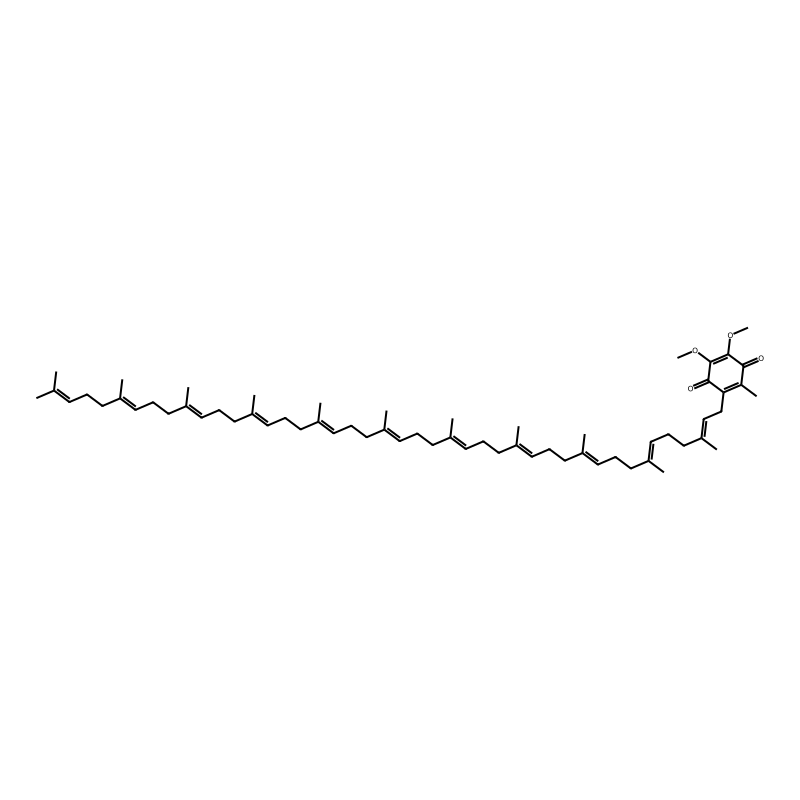

Coenzyme Q11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mitochondrial function

Both CoQ10 and CoQ11 play a role in the mitochondria, the cell's powerhouse. They participate in the electron transport chain, a series of reactions that generate cellular energy (ATP) []. Early in vitro studies suggest CoQ11 may influence mitochondrial function, but further research is needed to understand its specific impact [].

Neurological disorders

Some studies have explored the potential benefits of CoQ11 for neurological conditions like Parkinson's disease and Friedreich's ataxia. These diseases are associated with mitochondrial dysfunction. However, the current research is limited to animal models and cell cultures, and more human trials are necessary to establish any therapeutic role for CoQ11 [, ].

Cardiovascular health

Similar to CoQ10, CoQ11 is present in the heart and may play a role in heart health. However, research in this area is sparse, and more studies are needed to determine if CoQ11 offers any specific benefits for cardiovascular health [].

Coenzyme Q11 is a lipid-soluble compound with the chemical formula C64H98O4, classified as a member of the ubiquinone family. It is structurally similar to Coenzyme Q10 but features a longer isoprenoid side chain, which enhances its biological activity and antioxidant properties. Coenzyme Q11 is primarily involved in cellular respiration processes, acting as an electron carrier within the mitochondrial electron transport chain, which is crucial for adenosine triphosphate production. This compound is naturally synthesized in various organisms and can also be obtained from dietary sources.

As mentioned earlier, the specific mechanism of action of CoQ11 remains unclear. However, its structural similarity to CoQ10 suggests a potential role in the electron transport chain within the mitochondria []. In this process, CoQ10 facilitates the transfer of electrons, ultimately leading to the production of cellular energy (ATP) []. Whether CoQ11 functions similarly or has distinct mechanisms requires further investigation.

- Electron Transport Chain: As an electron carrier, Coenzyme Q11 facilitates the transfer of electrons between complex I and complex III of the mitochondrial respiratory chain. This process is essential for ATP synthesis through oxidative phosphorylation.

- Antioxidant Activity: Coenzyme Q11 exhibits antioxidant properties by scavenging free radicals and thereby protecting cellular components from oxidative damage.

- Redox Reactions: The compound can exist in both oxidized (ubiquinone) and reduced (ubiquinol) forms, allowing it to participate in redox reactions that are vital for cellular metabolism and energy production .

Coenzyme Q11 exhibits significant biological activities:

- Energy Production: It plays a crucial role in mitochondrial function by enhancing ATP synthesis, which is vital for energy metabolism in cells.

- Cardioprotective Effects: Research indicates that Coenzyme Q11 may help protect cardiac tissue from oxidative stress and improve heart function, particularly in conditions like heart failure.

- Neuroprotective Properties: The compound has been shown to protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Coenzyme Q11 can be synthesized through various methods:

- Microbial Fermentation: Certain bacteria, such as Pseudomonas species, can produce Coenzyme Q11 through fermentation processes. This method allows for large-scale production using biotechnological approaches.

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that build the compound from simpler precursors. This method can be optimized to enhance yield and purity.

- Extraction from Natural Sources: Coenzyme Q11 can also be extracted from specific plants or microorganisms that naturally produce it, although this method may yield lower quantities compared to fermentation .

Coenzyme Q11 shares similarities with other coenzymes, particularly Coenzyme Q10 and Ubiquinol. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Coenzyme Q10 | C59H100O4 | Most widely studied; involved in ATP production | Shorter side chain than CoQ11 |

| Ubiquinol | C59H100O4 | Reduced form of CoQ10; potent antioxidant | More effective at scavenging free radicals |

| Coenzyme Q11 | C64H98O4 | Longer side chain; enhanced biological activity | Improved stability and solubility |

Coenzyme Q11's longer isoprenoid chain contributes to its increased bioactivity compared to its counterparts, making it a subject of interest for further research in health applications .